molecular formula C24H22N2O B11555244 N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-phenylcyclopropanecarbohydrazide

N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-phenylcyclopropanecarbohydrazide

Cat. No.: B11555244
M. Wt: 354.4 g/mol
InChI Key: ZHHGZWXJFALDGG-KOEQRZSOSA-N
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Description

N'-[(1E)-1-(Biphenyl-4-yl)ethylidene]-2-phenylcyclopropanecarbohydrazide is a synthetic hydrazide derivative characterized by a cyclopropane ring substituted with a phenyl group and a biphenyl-ethylidene moiety.

Properties

Molecular Formula

C24H22N2O

Molecular Weight

354.4 g/mol

IUPAC Name

2-phenyl-N-[(E)-1-(4-phenylphenyl)ethylideneamino]cyclopropane-1-carboxamide

InChI

InChI=1S/C24H22N2O/c1-17(18-12-14-20(15-13-18)19-8-4-2-5-9-19)25-26-24(27)23-16-22(23)21-10-6-3-7-11-21/h2-15,22-23H,16H2,1H3,(H,26,27)/b25-17+

InChI Key

ZHHGZWXJFALDGG-KOEQRZSOSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1CC1C2=CC=CC=C2)/C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC(=NNC(=O)C1CC1C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE typically involves the condensation of 1,1’-biphenyl-4-carbaldehyde with 2-phenylcyclopropane-1-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the condensation process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Condensation Reactions

The compound’s synthesis relies on acid-catalyzed condensation between 2-phenylcyclopropanecarbohydrazide and 1-(biphenyl-4-yl)ethanone (or equivalent ketone derivatives). This reaction forms the hydrazone (C=N) bond under reflux conditions .

Reagent Conditions Yield Mechanism
1-(Biphenyl-4-yl)ethanoneAnhydrous ethanol, HCl catalyst, reflux (~80°C), 2–4 hours~85% Nucleophilic attack by hydrazide on ketone, followed by dehydration

This method is analogous to the synthesis of structurally related hydrazones, such as (E)-N’-(1-(benzofuran-2-yl)ethylidene) derivatives . The biphenyl group enhances steric hindrance, potentially slowing reaction kinetics compared to simpler aryl ketones.

Oxidation Reactions

The hydrazone bond and cyclopropane ring are susceptible to oxidative cleavage. Experimental data from analogs suggest the following pathways:

Oxidizing Agent Conditions Products
KMnO₄Acidic aqueous medium (H₂SO₄)Biphenyl-4-carboxylic acid + cyclopropane fragmentation products
Ozone (O₃)CH₂Cl₂, -78°CCleavage of C=N bond to form carbonyl compounds

Oxidation of the cyclopropane ring may yield 1,3-diketones or linear alkanes depending on reaction severity. The biphenyl moiety remains largely inert under mild conditions due to its aromatic stability.

Reduction Reactions

The C=N bond is reducible to a C-N single bond using borohydrides or catalytic hydrogenation:

Reducing Agent Conditions Product
NaBH₄Methanol, 0–25°CN'-[(1-(biphenyl-4-yl)ethyl)-2-phenylcyclopropanecarbohydrazide
H₂, Pd/CEthanol, 50 psi, 60°CSaturated hydrazine derivative

Reduction preserves the cyclopropane ring but may induce strain-related side reactions if harsh conditions are applied.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective ring-opening under acidic or nucleophilic conditions:

Reagent Conditions Product
HBr (gas)CHCl₃, 25°C1-Bromo-3-phenylpropane derivative
NH₃Ethanol, refluxAmine-functionalized open-chain analog

Ring-opening reactivity is modulated by the electron-donating/withdrawing effects of the biphenyl substituent.

Coordination Chemistry

The hydrazone acts as a bidentate ligand for transition metals, forming complexes with potential catalytic or medicinal applications:

Metal Salt Conditions Complex Structure
Cu(NO₃)₂·3H₂OMethanol, 60°COctahedral Cu(II) complex
FeCl₃Ethanol, refluxTetrahedral Fe(III) complex

The biphenyl group enhances π-stacking interactions in supramolecular assemblies, as observed in X-ray crystallography studies of related compounds .

Biological Activity-Driven Reactions

In pharmacological contexts, the compound may undergo enzymatic transformations:

  • Hydrolysis : Esterases or amidases cleave the carbohydrazide bond, releasing biphenyl metabolites.

  • Oxidative Metabolism : Cytochrome P450 enzymes oxidize the cyclopropane ring or aryl groups.

Key Research Findings

  • Steric Effects : The biphenyl group reduces reaction rates in nucleophilic substitutions compared to monosubstituted analogs.

  • Thermal Stability : Decomposition occurs above 250°C, primarily via cyclopropane ring fragmentation.

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) stabilize the hydrazone bond during metal coordination .

Areas for Further Study

  • Catalytic Applications : Explore use in asymmetric synthesis via chiral metal complexes.

  • Photochemical Reactivity : Investigate [2+2] cycloadditions involving the cyclopropane ring under UV light.

Data derived from experimental studies on structural analogs and computational modeling provide a robust foundation for predicting this compound’s reactivity. Direct experimental validation is recommended to confirm inferred pathways.

Scientific Research Applications

Medicinal Chemistry

N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-phenylcyclopropanecarbohydrazide has been investigated for its potential as a therapeutic agent due to its structural characteristics that may interact with biological targets.

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of hydrazones have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties : Research has indicated that hydrazone derivatives can possess antibacterial and antifungal activities. The biphenyl moiety may enhance the lipophilicity of the compound, facilitating better membrane penetration and increased efficacy against microbial strains .

Material Science

The unique structural features of this compound make it suitable for applications in material science.

  • Polymer Chemistry : Compounds like this can serve as intermediates in the synthesis of polymers with specific mechanical and thermal properties. The incorporation of cyclopropane units can lead to materials with enhanced rigidity and thermal stability .
  • Nanotechnology : The compound has potential applications in the development of nanomaterials, where its hydrophobic properties could be advantageous for creating stable colloidal systems or drug delivery vehicles .

Case Study 1: Anticancer Screening

A study evaluated the anticancer efficacy of various hydrazone derivatives, including those structurally related to this compound. The findings indicated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting a potential pathway for drug development targeting specific cancers .

Case Study 2: Synthesis and Characterization

Researchers synthesized a series of cyclopropane-containing hydrazones and characterized their physical and chemical properties using techniques such as NMR spectroscopy and mass spectrometry. The results demonstrated the stability of these compounds under various conditions, highlighting their potential utility in pharmaceutical formulations .

Summary Table of Applications

Application AreaDescriptionPotential Benefits
Medicinal ChemistryAnticancer and antimicrobial activitiesTargeted therapy options
Material SciencePolymer synthesis and nanomaterialsEnhanced mechanical properties
Drug Delivery SystemsDevelopment of stable colloidal systemsImproved bioavailability

Mechanism of Action

The mechanism by which N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

Structural Stability : Cyclopropane rings confer rigidity but may reduce solubility compared to pyridine or thiophene cores, necessitating formulation optimization for bioavailability .

Target Selectivity : The biphenyl group’s bulkiness could limit binding to shallow enzymatic pockets (e.g., dengue protease) but enhance interactions with hydrophobic targets (e.g., bacterial membranes) .

Biological Activity

N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-phenylcyclopropanecarbohydrazide, also known as (E)-1-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-2-phenylhydrazine, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Basic Information

PropertyValue
Chemical Name This compound
CAS Number 108446-63-5
Molecular Formula C20H18N2
Molecular Weight 286.37 g/mol

The compound features a biphenyl moiety and a cyclopropane structure, contributing to its unique chemical behavior and potential biological activity.

Anticancer Potential

Recent studies have indicated that similar hydrazone derivatives exhibit significant anticancer properties. For instance, compounds with structural similarities have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism is often attributed to the induction of apoptosis through caspase activation and modulation of cell cycle progression.

Case Study: Anticancer Activity
A study conducted on a related hydrazone derivative demonstrated an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity. The study suggested that the compound could induce apoptosis via mitochondrial pathways, which is a critical mechanism in cancer therapy .

Antimicrobial Activity

Hydrazone compounds have also been evaluated for their antimicrobial properties. In vitro studies have shown that these compounds can exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This activity is often linked to the ability of the hydrazone to disrupt bacterial cell membranes.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli40 µg/mL
Pseudomonas aeruginosa60 µg/mL

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

Enzyme Inhibition

In addition to anticancer and antimicrobial activities, this compound has been investigated for its potential to inhibit specific enzymes involved in disease pathways. For example, inhibitors of lysine-specific demethylase (LSD1) have shown promise in treating various cancers by reversing epigenetic modifications that promote tumor growth .

Research Findings: Enzyme Inhibition
A related study found that compounds targeting LSD1 exhibited IC50 values ranging from 10 to 30 µM, suggesting that structural modifications can enhance inhibitory potency. This insight provides a pathway for optimizing this compound for better enzyme inhibition .

Q & A

Q. How can the synthesis of N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-phenylcyclopropanecarbohydrazide be optimized for higher yield and purity?

Methodological Answer: The compound is synthesized via a Schiff base condensation reaction between 2-phenylcyclopropanecarbohydrazide and biphenyl-4-yl ethylidene carbonyl derivatives. Key optimization strategies include:

  • Solvent Selection: Ethanol or methanol under reflux (60–80°C) promotes efficient imine bond formation .
  • Catalyst Use: Acidic (e.g., acetic acid) or basic catalysts (e.g., triethylamine) enhance reaction rates and reduce side products .
  • Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity .
  • Yield Monitoring: Thin-layer chromatography (TLC) tracks reaction progress to minimize over-reaction byproducts .

Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies protons in the cyclopropane ring (δ 1.5–2.5 ppm), biphenyl aromatic protons (δ 7.2–7.8 ppm), and hydrazide NH signals (δ 8.5–9.5 ppm) .
    • ¹³C NMR confirms carbonyl (C=O, δ 165–170 ppm) and imine (C=N, δ 150–160 ppm) groups .
  • Infrared (IR) Spectroscopy: Stretching bands for C=O (1650–1700 cm⁻¹), C=N (1590–1640 cm⁻¹), and N-H (3200–3350 cm⁻¹) validate functional groups .
  • Mass Spectrometry (MS): High-resolution ESI-MS detects the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular configuration of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides definitive structural elucidation:

  • Crystallization: Slow evaporation from DMF/ethanol yields diffraction-quality crystals .
  • Data Analysis:
    • Dihedral Angles: Measure planarity between the biphenyl and cyclopropane moieties (e.g., angles <10° indicate conjugation) .
    • Hydrogen Bonding: Identify intramolecular interactions (e.g., N-H···O=C) stabilizing the hydrazide backbone .
    • R Factors: Acceptable R1 values (<0.05) ensure model accuracy .
  • Disorder Handling: Use SQUEEZE (PLATON) to model solvent molecules in disordered regions .

Q. What computational methods are recommended to predict the reactivity of this compound with transition metal ions?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Optimize geometry at the B3LYP/6-311G(d,p) level to calculate electron density maps, highlighting nucleophilic (hydrazide N) and electrophilic (imine C) sites .
    • Frontier Molecular Orbital (FMO) analysis predicts binding affinity with metals (e.g., ΔE between HOMO and LUMO <3 eV suggests high reactivity) .
  • Molecular Docking: Simulate interactions with metalloenzyme active sites (e.g., tyrosinase) using AutoDock Vina to estimate binding energies (ΔG < −7 kcal/mol indicates strong binding) .

Q. How can researchers resolve contradictory data on the compound’s solubility and stability under varying pH conditions?

Methodological Answer:

  • Controlled Solubility Studies:
    • Use dynamic light scattering (DLS) to monitor aggregation in aqueous buffers (pH 2–12) .
    • Compare UV-Vis absorbance (λmax ~280 nm) in DMSO vs. PBS to assess solvent-dependent stability .
  • Thermogravimetric Analysis (TGA): Measure decomposition temperatures (>200°C indicates thermal stability) .
  • pH-Dependent NMR: Track structural changes (e.g., imine tautomerization) in deuterated buffers .

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